4-Methylumbelliferyl alpha-L-arabinofuranoside
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Overview
Description
4-Methylumbelliferyl alpha-L-arabinofuranoside: is a fluorogenic substrate used primarily in biochemical assays to detect the activity of alpha-L-arabinofuranosidase enzymes. This compound is known for its ability to produce a fluorescent signal upon enzymatic cleavage, making it a valuable tool in various research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylumbelliferyl alpha-L-arabinofuranoside typically involves the glycosylation of 4-methylumbelliferone with an alpha-L-arabinofuranosyl donor. The reaction is often carried out in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions, altering its fluorescent properties.
Common Reagents and Conditions:
Major Products:
Hydrolysis: 4-Methylumbelliferone and L-arabinose.
Oxidation: Various oxidized derivatives of 4-methylumbelliferone.
Scientific Research Applications
Chemistry:
- Used as a substrate in enzyme kinetics studies to measure the activity of alpha-L-arabinofuranosidase .
Biology:
Medicine:
Industry:
Mechanism of Action
Mechanism: 4-Methylumbelliferyl alpha-L-arabinofuranoside is cleaved by alpha-L-arabinofuranosidase, releasing 4-methylumbelliferone, which fluoresces under UV light. This fluorescence can be quantitatively measured to determine enzyme activity .
Molecular Targets and Pathways:
Comparison with Similar Compounds
4-Methylumbelliferyl beta-D-glucuronide: Another fluorogenic substrate used to detect beta-glucuronidase activity.
4-Methylumbelliferyl alpha-D-galactopyranoside: Used to measure alpha-galactosidase activity.
Uniqueness: 4-Methylumbelliferyl alpha-L-arabinofuranoside is unique in its specificity for alpha-L-arabinofuranosidase, making it particularly useful for studying enzymes involved in the degradation of plant cell wall polysaccharides .
Properties
IUPAC Name |
7-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O7/c1-7-4-12(17)21-10-5-8(2-3-9(7)10)20-15-14(19)13(18)11(6-16)22-15/h2-5,11,13-16,18-19H,6H2,1H3/t11-,13+,14+,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGLTVBWEMHJRP-UNQGMJICSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(O3)CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@H]([C@H]([C@H](O3)CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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